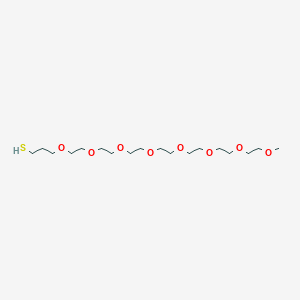
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is a chemical compound with a complex structure characterized by multiple ether linkages and a thiol group. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol typically involves the reaction of polyethylene glycol derivatives with thiol-containing reagents. One common method is the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Free thiol groups.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the formation of stable conjugates.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages with therapeutic agents.
Industry: Applied in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol involves its ability to form stable covalent bonds through its thiol group. This allows it to interact with various molecular targets, including proteins and other biomolecules, facilitating the formation of conjugates and complexes that can be used in various applications.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine: Similar structure but contains an amine group instead of a thiol group.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-oic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23-Octaoxahexacosane-26-thiol is unique due to its thiol group, which provides distinct reactivity and functionality compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific reactions, such as the formation of disulfide bonds or thiol-ene click chemistry.
Properties
Molecular Formula |
C18H38O8S |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C18H38O8S/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18-27/h27H,2-18H2,1H3 |
InChI Key |
HAKBYRNHXWYOEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















